molecular formula C18H24NO3P B15167243 Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester CAS No. 650634-06-3

Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester

Cat. No.: B15167243
CAS No.: 650634-06-3
M. Wt: 333.4 g/mol
InChI Key: KRTJPTQAAOLFDM-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester is a chemical compound with the molecular formula C18H24NO3P It is known for its unique structure, which includes a naphthalene ring, a piperidine ring, and a phosphonic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester typically involves the reaction of 1-naphthalenyl-1-piperidinylmethanol with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, such as reactors and distillation columns, is crucial to ensure efficient synthesis and purification. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, diethyl ester
  • Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dipropyl ester
  • Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dibutyl ester

Uniqueness

Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester stands out due to its specific ester group, which influences its reactivity and interactions. The dimethyl ester group provides unique properties compared to other similar compounds with different ester groups, making it valuable in specific applications.

Properties

CAS No.

650634-06-3

Molecular Formula

C18H24NO3P

Molecular Weight

333.4 g/mol

IUPAC Name

1-[dimethoxyphosphoryl(naphthalen-1-yl)methyl]piperidine

InChI

InChI=1S/C18H24NO3P/c1-21-23(20,22-2)18(19-13-6-3-7-14-19)17-12-8-10-15-9-4-5-11-16(15)17/h4-5,8-12,18H,3,6-7,13-14H2,1-2H3

InChI Key

KRTJPTQAAOLFDM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CC=CC2=CC=CC=C21)N3CCCCC3)OC

Origin of Product

United States

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